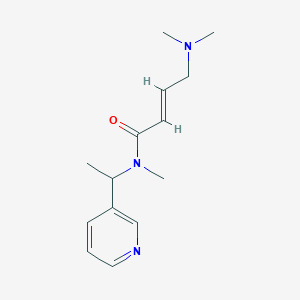
4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride, also known as DBDPE-SF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride is not fully understood, but it is believed to involve inhibition of certain enzymes and signaling pathways in cancer cells. In materials science, 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride acts as a flame retardant by releasing free radicals that interrupt the combustion process.
Biochemische Und Physiologische Effekte
Studies have shown that 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride can induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression. In materials science, 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride has been shown to significantly reduce the flammability of polymers and plastics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride in lab experiments is its high potency and selectivity against cancer cells. However, due to its potential toxicity and environmental concerns, caution should be exercised when handling and disposing of 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride.
Zukünftige Richtungen
There are several future directions for research on 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride. One area of interest is the development of more efficient and environmentally friendly synthesis methods. Another area of research is the identification of potential applications in other fields, such as agriculture and energy storage. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride.
Synthesemethoden
4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride can be synthesized through a series of chemical reactions involving 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl chloride and potassium fluoride. The reaction takes place in an organic solvent such as dimethylformamide, and the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride has been shown to exhibit potent activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs.
In materials science, 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride has been used as a flame retardant additive in various polymers and plastics due to its high thermal stability and low toxicity. This has significant implications for the development of safer and more environmentally friendly materials.
In environmental science, 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride has been identified as a potential emerging contaminant due to its widespread use in various consumer products. Studies have shown that 4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride can persist in the environment and potentially pose a risk to human health and the ecosystem.
Eigenschaften
IUPAC Name |
4-(2,5-dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO5S2/c1-9-8-19-10(2)7-14(9)21(17,18)12-5-3-11(4-6-12)20(13,15)16/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNUPWHBMHNUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylmorpholin-4-yl)sulfonylbenzenesulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

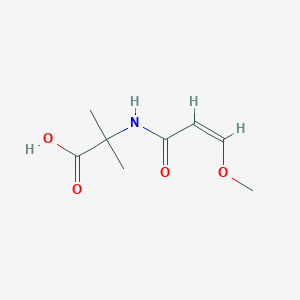
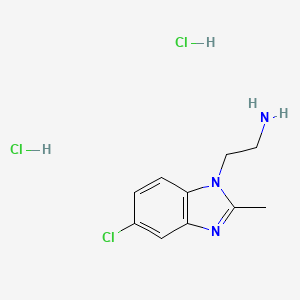
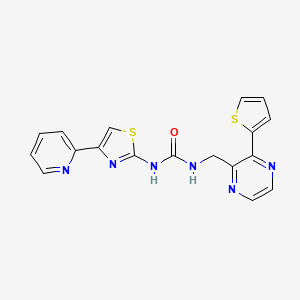
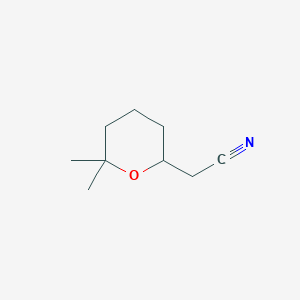
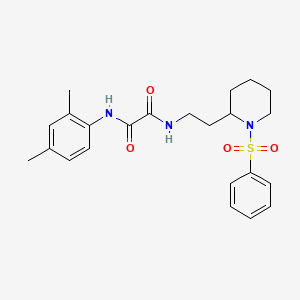
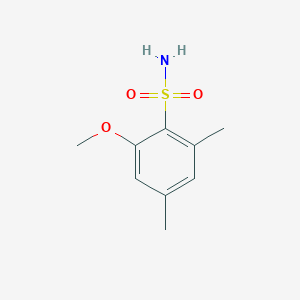
![(E)-2-((2-hydroxyethyl)amino)-3-(((4-methoxyphenyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2417951.png)
![12,16-Dioxatetracyclo[11.2.1.0^{2,11}.0^{3,8}]hexadeca-2(11),3(8),4,6,9-pentaene](/img/structure/B2417952.png)
![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2417954.png)
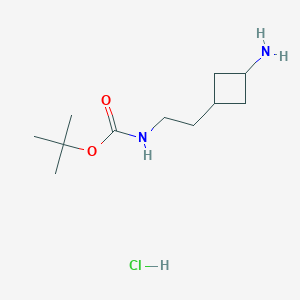
![3-[2-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2417957.png)

